![molecular formula C14H17N3 B1485104 2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 2098159-20-5](/img/structure/B1485104.png)
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine
Overview
Description
2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine, also known as 2-phenyl-2-propen-1-amine, is a versatile compound that has been used for a variety of scientific applications, including synthesis, research, and development. It is a versatile, cost-effective compound that is used in many scientific fields.
Scientific Research Applications
Polymer Modification and Biomedical Applications
- Functional Modification of Hydrogels : Polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation with various amine compounds, including aromatic amines, have been studied for their swelling properties and thermal stability. These modifications aim to enhance the hydrogels' biomedical applications, such as in drug delivery systems and tissue engineering. The amine-modified polymers exhibited increased thermal stability and promising biological activities against bacteria and fungi, suggesting their potential in medical applications (Aly & El-Mohdy, 2015).
Catalysis and Polymerization
- Nickel(II) Catalyzed Polymerization : Pyrazolylamine ligands, including those similar in structure to the compound , have been used to synthesize nickel complexes that catalyze the oligomerization and polymerization of ethylene. The resulting products, including high molecular weight polyethylene, demonstrate the ligands' potential in enhancing catalytic efficiency and selectivity in polymer production (Obuah et al., 2014).
Antimicrobial and Antifungal Activities
- Synthesis of Pyrazole Derivatives with Biological Activities : Various pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds show potential as lead structures for the development of new antimicrobial agents. The modifications on the pyrazole core structure influence their biological activity, highlighting the importance of functional group variation in medicinal chemistry (Swarnkar, Ameta, & Vyas, 2014).
Anticancer Agents
- Pyrazolyl Pyrazoline and Aminopyrimidine Derivatives : Novel pyrazolyl derivatives have been designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity, offering insights into the development of potential anticancer agents. The structure-activity relationship studies of these compounds contribute to the understanding of their mechanism of action (Alam et al., 2018).
Catalysis for CO2 Copolymerization
- Zinc(II) Carboxylate Complexes as Catalysts : Pyrazolyl compounds have been used to synthesize zinc(II) carboxylate complexes that act as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the potential of pyrazole-based ligands in developing catalysts for environmentally friendly polymer production (Matiwane, Obuah, & Darkwa, 2020).
properties
IUPAC Name |
2-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-7,11-12H,8-10,15H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYCRKZNWBNOT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



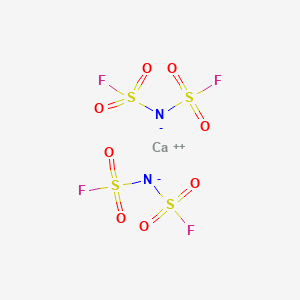
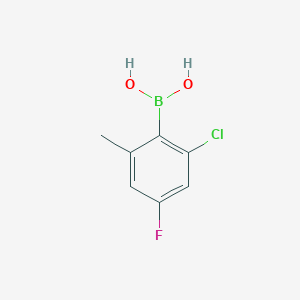


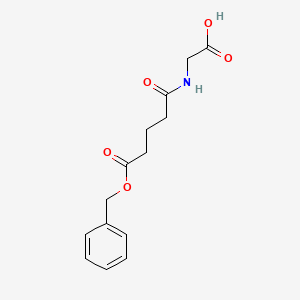

![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)

![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)

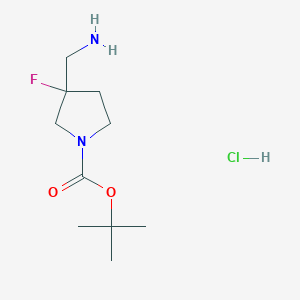
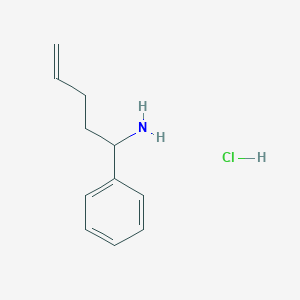
![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)